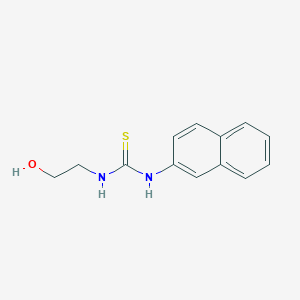
N-(2-Hydroxyethyl)-N'-naphthalen-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a hydroxyethyl group and a naphthalenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea typically involves the reaction of naphthalen-2-yl isothiocyanate with ethanolamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification by recrystallization.
Industrial Production Methods: While specific industrial production methods for N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiourea moiety can be reduced to form thiol derivatives.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted naphthalenyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with thiol-containing enzymes, leading to inhibition of their activity. This is particularly relevant in the context of urease inhibition, where the thiourea moiety binds to the active site of the enzyme.
Pathways Involved: The inhibition of urease and other enzymes can disrupt metabolic pathways, leading to potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-benzylthiourea
- N-(2-Hydroxyethyl)-N’-pyridylthiourea
Comparison:
- Uniqueness: N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets.
- Applications: While similar compounds may also exhibit enzyme inhibitory activities, the specific structure of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea may offer enhanced selectivity and potency in certain applications.
Propiedades
Número CAS |
52266-81-6 |
|---|---|
Fórmula molecular |
C13H14N2OS |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C13H14N2OS/c16-8-7-14-13(17)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,16H,7-8H2,(H2,14,15,17) |
Clave InChI |
WHEWJJXCGOXAGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


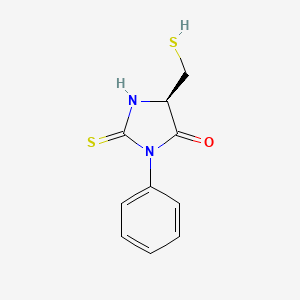
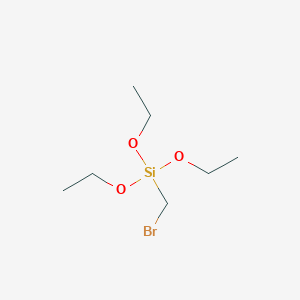
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
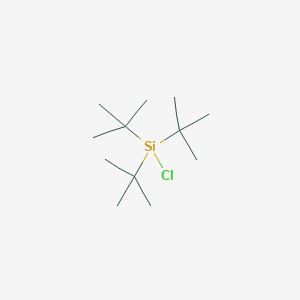
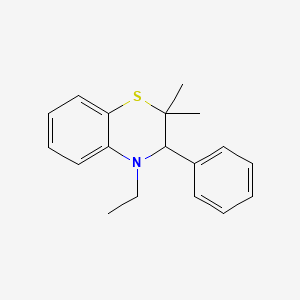



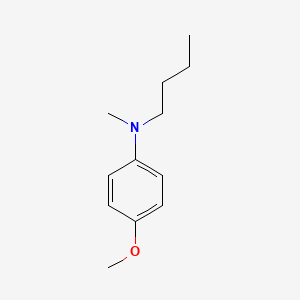
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
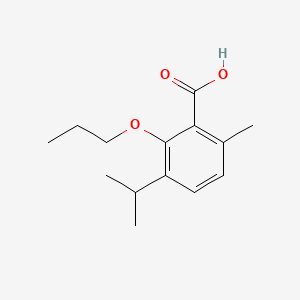
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
